2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-7(12)9-3-8(4-9,5-9)2-6(10)11/h2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHZDMKRIAUCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113001-63-0 | |
| Record name | 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through various methods, including the [1.1.1]propellane route, which involves the cyclization of suitable precursors under specific conditions.
Introduction of the methoxycarbonyl group: This step involves the esterification of the bicyclo[1.1.1]pentane core with methoxycarbonyl chloride in the presence of a base such as triethylamine.
Acetic acid functionalization:
Industrial Production Methods
Industrial production methods for 2-(3-(Methoxycarbonyl)bicyclo[11
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Biological Activity
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, with CAS number 1113001-63-0, is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 184.19 g/mol
- Purity : Typically >98%
- Storage Conditions : Sealed in dry conditions at 2-8°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. Research indicates that this compound may act as a modulator of glutamate receptors, which are crucial in neurotransmission and have implications in neurodegenerative diseases.
Antioxidant Activity
Studies have shown that compounds structurally related to this compound exhibit significant antioxidant properties. This activity is essential for mitigating oxidative stress, which is linked to various chronic diseases.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.
Case Study 1: Glutamate Receptor Modulation
A study evaluated the effects of bicyclic compounds on glutamate receptors, revealing that derivatives of this compound could enhance receptor activity, potentially offering therapeutic avenues for conditions like Alzheimer's disease (PubMed ID: 35676439).
Case Study 2: Antioxidant Evaluation
In a comparative study assessing various compounds for antioxidant capacity using DPPH and FRAP assays, derivatives similar to this compound demonstrated moderate antioxidant activity, correlating with their phenolic content.
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Organic Chemistry
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid serves as a versatile intermediate in organic synthesis. Its unique structure allows for functionalization reactions that can lead to the development of new derivatives with tailored properties.
Case Study : Researchers have utilized this compound in the synthesis of novel bicyclic frameworks that exhibit enhanced biological activity compared to their linear counterparts. The strain inherent in the bicyclic structure facilitates reactivity, making it an attractive target for synthetic chemists.
Pharmaceutical Development
The compound's potential as a pharmaceutical agent is under investigation, particularly in the context of drug design and development.
Case Study : A study published in Combinatorial Chemistry & High Throughput Screening highlighted the use of bicyclic compounds in drug discovery programs aimed at developing new anti-cancer agents. The unique pharmacophoric features of this compound may contribute to its efficacy in targeting specific biological pathways.
The biological activities of this compound have been assessed in various studies, focusing on its potential anti-inflammatory and analgesic effects.
Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, suggesting a pathway for therapeutic development in treating inflammatory diseases.
Comparison with Similar Compounds
Comparative Analysis
Physicochemical Properties
Pharmacological Relevance
- Target Compound : The ester group may act as a prodrug, enhancing membrane permeability before hydrolysis to the active carboxylic acid .
- Fluorinated Analogs : Improved metabolic stability and binding affinity in targets like LPAR1 antagonists .
- Cubane Derivatives : High rigidity favors use in materials science but limits bioavailability .
Q & A
Q. Key Considerations :
- Monitor reaction progress using ¹H-NMR (e.g., bicyclo[1.1.1]pentane derivatives show distinct bridgehead proton signals at δ 2.0–3.0 ppm) .
- Optimize yields by controlling reaction temperature (e.g., 0°C to ambient) and stoichiometry (1.1 equiv. of reagents recommended) .
Basic: How can the structure of this compound be validated experimentally?
Q. Analytical Methods :
- ¹H-NMR Spectroscopy : Bridgehead protons in BCP derivatives appear as singlets (δ ~2.5–3.0 ppm), while methoxycarbonyl groups resonate at δ 3.6–3.8 ppm .
- Mass Spectrometry : Confirm molecular weight (e.g., C₈H₁₀O₄ has a calculated mass of 170.164 g/mol; compare with experimental LC-MS data) .
- X-ray Crystallography : For crystalline derivatives, resolve the BCP core’s strained geometry (bond angles ~90°) .
Q. Data Interpretation :
- Cross-validate purity via HPLC (retention time consistency) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Basic: What safety precautions are critical when handling this compound?
Q. Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent decomposition .
- Spill Management : Avoid dust generation; collect spills using absorbent materials and dispose as hazardous waste .
Q. Toxic Byproducts :
- Thermal decomposition may release carbon oxides or nitrogen oxides. Use CO₂ or dry chemical fire extinguishers .
Advanced: How is this compound utilized in medicinal chemistry and drug design?
Q. Applications :
- Bioisosteric Replacement : The BCP core serves as a rigid, sp³-rich scaffold to replace tert-butyl or aryl groups, improving pharmacokinetic properties (e.g., solubility, metabolic stability) .
- Case Study : In Denali Therapeutics’ DNL343 (a neuroprotective agent), a BCP derivative was incorporated to enhance blood-brain barrier penetration .
Q. Synthetic Modifications :
- Introduce functional groups (e.g., amides, trifluoromethyl) via coupling reactions (e.g., EDC/HOBt) with carboxylic acid intermediates .
- Optimize biological activity by varying substituents on the BCP core (e.g., fluorophenoxy groups in eIF2B activators) .
Advanced: How to resolve contradictions in reaction yields during scale-up synthesis?
Q. Troubleshooting :
- Reagent Purity : Ensure triethylamine and diphenyl phosphoryl azide are freshly distilled to avoid side reactions (e.g., azide decomposition) .
- Solvent Effects : Use anhydrous tert-butanol to minimize hydrolysis of intermediates .
- Temperature Control : Maintain strict cooling (0°C) during azide addition to prevent exothermic side reactions .
Q. Case Example :
- A 73% yield was achieved for a BCP derivative using silica gel chromatography with 1% triethylamine to suppress compound degradation .
Advanced: What strategies are effective for analyzing metabolic stability of BCP-based compounds?
Q. Methodology :
Q. Data Analysis :
- Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) values against control compounds (e.g., tert-butyl analogs) to assess metabolic improvements .
Advanced: How to address solubility challenges in aqueous biological assays?
Q. Strategies :
Q. Empirical Data :
- For 2BAct (eIF2B activator), solubility in PBS was enhanced by adding 0.1% Tween-80, enabling in vivo dosing .
Advanced: What computational tools predict the reactivity of BCP derivatives?
Q. Modeling Approaches :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
